3-甲氧基-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

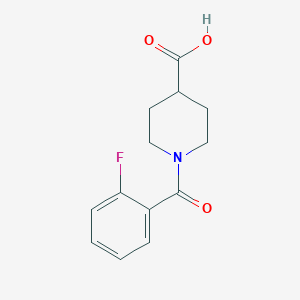

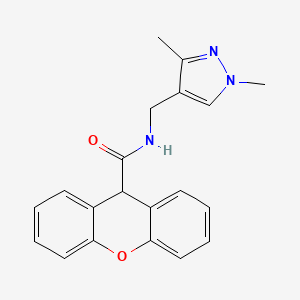

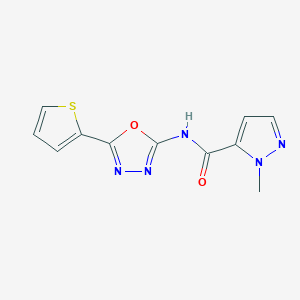

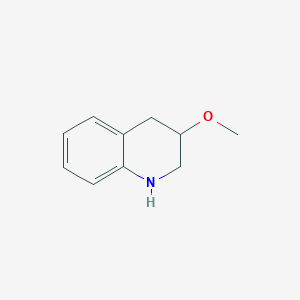

3-Methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound. It is a derivative of tetrahydroquinoline, which is a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,2,3,4-tetrahydroquinoline is characterized by a tetrahydroquinoline core with a methoxy group attached. The InChI code for 3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a related compound, is 1S/C11H15NO.ClH/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8;/h3-6,8,11-12H,7H2,1-2H3;1H .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines. Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .科学研究应用

催化应用

Rh(III) 催化的烯烃化

已报道通过 N-甲氧基苯酰胺的定向 C-H 键活化,进行高效的 Rh(III) 催化的氧化烯烃化。此过程温和、实用、选择性高且产率高,使用 N-O 键作为内部氧化剂,并且通过简单地改变导向/氧化基团的取代基,可以选择性地形成有价值的四氢异喹啉酮产物 (Rakshit 等人,2011)。

抑制微管蛋白聚合

甲氧基取代的 3-甲酰基-2-苯基吲哚

对甲氧基取代的 3-甲酰基-2-苯基吲哚进行了研究,以确定其抑制微管蛋白聚合(此类细胞抑制剂的主要作用方式)所需的必要结构元素。活性最强的衍生物表现出对微管蛋白聚合的显着抑制作用,并破坏微管装配,类似于秋水仙碱的效果 (Gastpar 等人,1998)。

神经化学应用

抗精神病潜力研究

对 3-{[4-(5-甲氧基-1H-吲哚-3-基)-1,2,3,6-四氢吡啶-1-基]甲基}-1,2-二氢喹啉-2-酮 (D2AAK1) 作为一种潜在的抗精神病剂的研究,针对其体外、分子建模和行为方面进行了校正。这突显了该化合物在神经化学研究中的重要性 (Kaczor 等人,2016)。

抗癌药物开发

2-苯基喹啉-4-酮的合成和评估

对 2-苯基喹啉-4-酮的探索导致了抗癌候选药物开发方面的重大发现。值得注意的是,一种衍生物对几种癌细胞系表现出选择性抑制作用,表明其作为有希望的临床候选者的潜力 (Chou 等人,2010)。

缓蚀

席夫碱作为缓蚀剂

对源自 3-甲氧基-1,2,3,4-四氢喹啉类似物的席夫碱的研究揭示了它们在盐酸中对低碳钢的有效抑制特性,作为混合型抑制剂。这项研究为腐蚀科学和材料保护领域做出了贡献 (Khan 等人,2017)。

合成和化学转化

用于四氢喹啉系统的烷基化环扩张

通过多米诺反应合成 2-取代的四氢喹啉的创新方法证明了这种方法的合成效用。该方法还应用于马丁埃利克酸的立体选择性形式合成,展示了该化合物在合成有机化学中的相关性 (Ueda 等人,2010)。

作用机制

安全和危害

未来方向

The future directions for research on 3-Methoxy-1,2,3,4-tetrahydroquinoline and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases. Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives is an area of ongoing research .

属性

IUPAC Name |

3-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-5,9,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDOJSRBHVZCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,2,3,4-tetrahydroquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8S)-N-(2,3-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2717522.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)